![molecular formula C35H43Cl3N4O2 B560258 3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride](/img/structure/B560258.png)
3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSR 146977 hydrochloride is a potent and selective antagonist of the neurokinin 3 receptor. It is known for its high affinity and selectivity towards the neurokinin 3 receptor, making it a valuable tool in scientific research. The compound is used primarily in the study of psychiatric disorders and airway inflammation .
Mechanism of Action
Target of Action
SSR 146977 hydrochloride is a potent and selective antagonist of the tachykinin NK3 receptor . The NK3 receptor is a G protein-coupled receptor (GPCR) that binds the neuropeptide neurokinin B. This receptor plays a crucial role in various physiological processes, including pain perception, smooth muscle contraction, and inflammatory responses.
Mode of Action
SSR 146977 hydrochloride interacts with the NK3 receptor, inhibiting its function . Specifically, it prevents the binding of the natural ligand, neurokinin B, to the NK3 receptor. This inhibition disrupts the normal signaling processes of the receptor, leading to changes in cellular function .
Biochemical Pathways
The primary biochemical pathway affected by SSR 146977 hydrochloride is the inositol monophosphate pathway . By inhibiting the NK3 receptor, SSR 146977 hydrochloride prevents the formation of inositol monophosphate, a secondary messenger involved in intracellular signaling . This disruption can lead to downstream effects on various cellular processes, including calcium mobilization .
Result of Action
The inhibition of the NK3 receptor by SSR 146977 hydrochloride leads to a decrease in inositol monophosphate formation and intracellular calcium mobilization . These molecular changes can have various cellular effects, depending on the specific cell type and physiological context.
Biochemical Analysis
Biochemical Properties
SSR 146977 hydrochloride interacts with the tachykinin NK3 receptor, exhibiting potent and selective antagonistic properties . It also inhibits senktide-induced inositol monophosphate formation and intracellular calcium mobilization .
Cellular Effects
SSR 146977 hydrochloride’s interaction with the NK3 receptor can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SSR 146977 hydrochloride exerts its effects by binding to the NK3 receptor, inhibiting the formation of inositol monophosphate and the mobilization of intracellular calcium .
Dosage Effects in Animal Models
The effects of SSR 146977 hydrochloride can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSR 146977 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the piperidine ring.
- Introduction of the benzoyl group.
- Addition of the dichlorophenyl group.
- Final functionalization to form the hydrochloride salt.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of SSR 146977 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
SSR 146977 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
SSR 146977 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of neurokinin 3 receptor antagonists.
Biology: Employed in cellular and molecular biology studies to investigate the role of neurokinin 3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating psychiatric disorders and airway inflammation.
Industry: Utilized in the development of new drugs targeting neurokinin 3 receptors
Comparison with Similar Compounds
Similar Compounds
Osanetant: Another neurokinin 3 receptor antagonist with similar pharmacological properties.
Talnetant: A compound with high affinity for the neurokinin 3 receptor, used in similar research applications.
Uniqueness
SSR 146977 hydrochloride stands out due to its high selectivity and potency towards the neurokinin 3 receptor. Its unique chemical structure and pharmacological profile make it a valuable tool in scientific research, particularly in the study of psychiatric disorders and airway inflammation .
Properties
IUPAC Name |
3-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42Cl2N4O2.ClH/c1-39(2)33(43)38-35(28-13-7-4-8-14-28)19-23-40(24-20-35)21-9-17-34(29-15-16-30(36)31(37)25-29)18-10-22-41(26-34)32(42)27-11-5-3-6-12-27;/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3,(H,38,43);1H/t34-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKKQPFHSNZBY-GXUZKUJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)NC1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43Cl3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

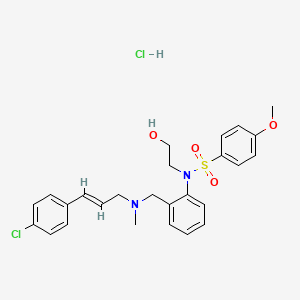
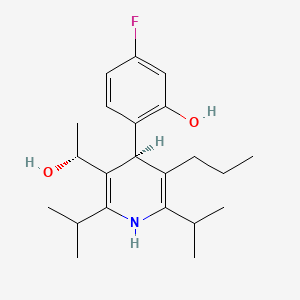
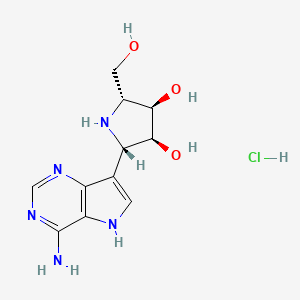
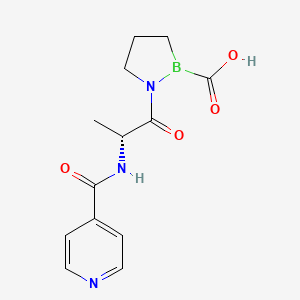
![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)
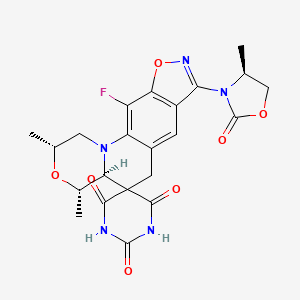
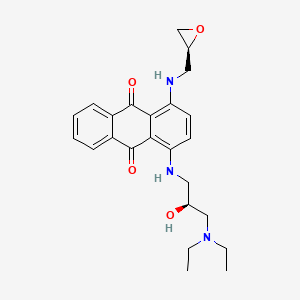
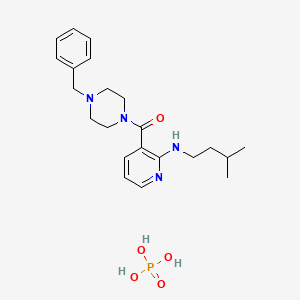
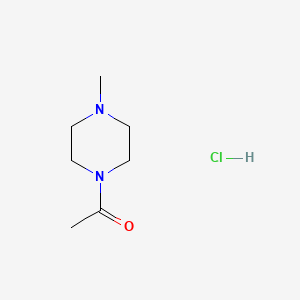

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)
